molecular formula C8H11N3O3S B1674443 Lamivudine CAS No. 134678-17-4

Lamivudine

Cat. No. B1674443
M. Wt: 229.26 g/mol
InChI Key: JTEGQNOMFQHVDC-NKWVEPMBSA-N
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Description

Lamivudine is a medication used in combination with other medicines for the treatment of the infection caused by the human immunodeficiency virus (HIV). HIV is the virus that causes acquired immune deficiency syndrome (AIDS). Lamivudine will not cure or prevent HIV infection or AIDS .


Synthesis Analysis

Lamivudine is synthesized from L-menthyl-glyoxylate, which uses L-menthol as a chiral auxiliary. L-menthyl-glyoxylate is obtained by reacting menthol with some carboxyl derivatives, such as glyoxyl acid, maleic anhydride, and fumaric acid .


Molecular Structure Analysis

Lamivudine is a cytosine analog. It has a molecular formula of C8H11N3O3S and a molecular weight of 229.256 Da .


Chemical Reactions Analysis

The synthesis of Lamivudine involves the esterification of menthol with maleic anhydride followed by ozonolysis of dimenthyl maleate and hydration. Alternatively, it can start from the esterification of menthol with fumaric acid to synthesize dimenthyl fumarate, followed by ozone and hydration .


Physical And Chemical Properties Analysis

Lamivudine is a small molecule with a molecular weight of 229.26 g/mol. It has a chemical formula of C8H11N3O3S .

Scientific Research Applications

Antiviral Activity and Therapeutic Efficacy in HIV Infection

Lamivudine exhibits significant antiviral activity by competitively inhibiting viral reverse transcriptase, crucial for HIV replication. It has a unique resistance profile, capable of delaying resistance to zidovudine (AZT) and restoring AZT sensitivity in experienced patients. Combination therapy, including Lamivudine and AZT, has shown to significantly improve disease progression markers over monotherapy in clinical trials. Preliminary results from the CAESAR trial indicate a 54% reduction in disease progression or death rate with the addition of Lamivudine to zidovudine-based regimens. This establishes Lamivudine, in combination with AZT, as an effective treatment for HIV-infected individuals, regardless of prior antiretroviral drug experience (Perry & Faulds, 1997).

Efficacy in Chronic Hepatitis B Treatment

Despite Lamivudine's extensive use for chronic hepatitis B treatment due to its favorable tolerability and relatively low costs, the emergence of high rates of drug resistance has limited its first-line therapy application. However, add-on or switch strategies to other nucleos(t)ide analogs, and interferon-based therapies, are considered for managing patients with developed resistance or as strategies to limit resistance emergence. Interferon-based therapies, in particular, are noteworthy for their potential to induce a sustained response, reducing de novo resistance and managing existing drug resistance (Marcellin, Sung, & Piratvisuth, 2010).

Safety And Hazards

Lamivudine is suspected of damaging fertility or the unborn child. It may cause damage to organs through prolonged or repeated exposure. It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes .

Future Directions

The prominence of lamivudine in HIV therapy is highlighted by its incorporation in recent innovative treatment strategies, such as single-tablet regimens that address challenges associated with regimen complexity and treatment adherence and 2-drug regimens being developed to mitigate cumulative drug exposure and toxicities .

properties

IUPAC Name

4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3S/c9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTEGQNOMFQHVDC-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(S1)CO)N2C=CC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O[C@H](S1)CO)N2C=CC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7023194
Record name Lamivudine
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Molecular Weight

229.26 g/mol
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Physical Description

Solid
Record name Lamivudine
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Solubility

In water, 70,000 mg/L @ 20 °C, 2.76e+00 g/L
Record name Lamivudine
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Vapor Pressure

8.3X10-16 mm Hg @ 25 °C /Estimated/
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Mechanism of Action

Lamivudine is a synthetic nucleoside analogue and is phosphorylated intracellularly to its active 5'-triphosphate metabolite, lamivudine triphosphate (L-TP). This nucleoside analogue is incorporated into viral DNA by HIV reverse transcriptase and HBV polymerase, resulting in DNA chain termination., Lamivudine enters cells by passive diffusion and is phosphorylated to its active metabolite, lamivudine triphosphate. Lamivudine triphosphate competes with deoxycytidine triphosphate for binding to reverse transcriptase, and incorporation into DNA results in chain termination. Lamivudine has very low affinity for human alpha and omega DNA polymerases, moderate affinity for beta DNA polymerase, and higher affinity for gamma DNA polymerase.
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Product Name

Lamivudine

Color/Form

Crystals from boiling ethanol

CAS RN

134678-17-4
Record name Lamivudine
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Record name Lamivudine
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Melting Point

160-162 °C, 160 - 162 °C
Record name Lamivudine
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Lamivudine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014847
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
149,000
Citations
MA Johnson, KHP Moore, GJ Yuen, A Bye… - Clinical …, 1999 - Springer
… The dominant elimination half-life of lamivudine is … renal clearance of lamivudine, although lamivudine does not affect … between lamivudine and zidovudine or between lamivudine and …
Number of citations: 350 link.springer.com
CL Lai, RN Chien, NWY Leung, TT Chang… - … England Journal of …, 1998 - Mass Medical Soc
Background and Methods In preliminary trials, lamivudine, an oral nucleoside analogue, has shown promise for the treatment of chronic hepatitis B. We conducted a one-year, double-…
Number of citations: 558 www.nejm.org
JL Dienstag, RD Goldin, EJ Heathcote, HWL Hann… - Gastroenterology, 2003 - Elsevier
… lamivudine for 2 years as part of an ongoing 5-year clinical trial. These patients had previously received 1 year of lamivudine in phase III lamivudine … of long-term lamivudine treatment in …
Number of citations: 057 www.sciencedirect.com
CM Perry, D Faulds - Drugs, 1997 - Springer
… , there was an increase in lamivudine AUC and a decrease in lamivudine renal clearance, probably because of competitive inhibition of lamivudine renal excretion by the trimethoprim …
Number of citations: 208 link.springer.com
R Quercia, CF Perno, J Koteff, K Moore… - Journal of Acquired …, 2018 - ncbi.nlm.nih.gov
… Although lamivudine was approved more than 2 decades … The prominence of lamivudine in HIV therapy is highlighted by … and virologic properties of lamivudine have solidified its role in …
Number of citations: 76 www.ncbi.nlm.nih.gov
CL Lai, E Gane, YF Liaw, CW Hsu… - … England Journal of …, 2007 - Mass Medical Soc
… receive 600 mg of telbivudine or 100 mg of lamivudine once daily. The primary efficacy end point was noninferiority of telbivudine to lamivudine for therapeutic response (ie, a reduction …
Number of citations: 137 www.nejm.org
JL Dienstag, ER Schiff, TL Wright… - … England Journal of …, 1999 - Mass Medical Soc
… -year study of the efficacy of lamivudine in patients with chronic … in Hong Kong after 12 months of lamivudine therapy. … by a difference in response to lamivudine in Western patients with …
Number of citations: 942 www.nejm.org
ASF Lok, CL Lai, N Leung, GB Yao, ZY Cui, ER Schiff… - Gastroenterology, 2003 - Elsevier
… lamivudine … lamivudine treatment for up to 6 years has an excellent safety profile in patients with HBeAg-positive compensated liver disease, but patients with long-standing lamivudine…
Number of citations: 198 www.sciencedirect.com
RN Chien, CT Yeh, SL Tsai, CM Chu, YF Liaw - Hepatology, 2003 - Wiley Online Library
… , and additional lamivudine therapy after HBeAg seroclearance are independent factors of sustained response to lamivudine therapy. It was reported that additional lamivudine therapy …
Number of citations: 290 aasldpubs.onlinelibrary.wiley.com
MG Peters, HW Hann, P Martin, EJ Heathcote… - Gastroenterology, 2004 - Elsevier
… lamivudine compared with ongoing lamivudine therapy in patients with chronic hepatitis B with compensated liver disease and lamivudine-… genotypic evidence of lamivudine-resistant …
Number of citations: 909 www.sciencedirect.com

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